molecular formula C12H36Al2N6 B1591162 Tris(dimethylamido)aluminum(III) CAS No. 32093-39-3

Tris(dimethylamido)aluminum(III)

Numéro de catalogue B1591162
Numéro CAS: 32093-39-3
Poids moléculaire: 318.42 g/mol
Clé InChI: JGZUJELGSMSOID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tris(dimethylamido)aluminum(III), also known as Hexakis(dimethylamido)dialuminum or Tris(dimethylamino)alane dimer, is an amide complex of aluminum . It is used as a precursor to other aluminum complexes and may be used as a precursor to aluminum nitride (AlN) thin films by organometallic chemical vapor deposition (OMCVD) .


Molecular Structure Analysis

The molecular structure of Tris(dimethylamido)aluminum(III) is represented by the linear formula: Al(N(CH3)2)3 . It has a molecular weight of 159.21 .


Chemical Reactions Analysis

Tris(dimethylamido)aluminum(III) has been reported as an AlN precursor for a thermal process using ammonia as a coreagent . It demonstrates excellent volatility and thermal stability, both of which are ideal characteristics for an ALD precursor .


Physical And Chemical Properties Analysis

Tris(dimethylamido)aluminum(III) is a solid with a melting point of 82-84 °C (lit.) and a density of 0.865 g/mL at 25 °C (lit.) . It is light, nonmagnetic, and non-sparking .

Applications De Recherche Scientifique

1. Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Aluminum Oxide and Aluminum Nitride Films

  • Application Summary : Tris(dimethylamido)aluminum(III) is used as a precursor in ALD and PE-ALD to grow aluminum oxide and aluminum nitride-containing films . This compound has not been reported as a precursor for ALD of alumina previously .
  • Methods of Application : The films were deposited thermally using water as a coreagent . Aluminum nitride films were attempted using the same aluminum precursor with nitrogen plasma as a coreagent .
  • Results or Outcomes : The films appeared nearly pristine with only adventitious carbon on the surface accumulated post-deposition . The rest of the films contained a very low 1.4% impurity of carbon . Though the composition was not stoichiometrically AlN, the films also contained ∼1% carbon impurities .

2. Low-Temperature Deposition of Polycrystalline AlN Films on Silicon

  • Application Summary : Tris(dimethylamido)aluminum(III) is used as a precursor for the low-temperature deposition of large grain, oriented c-axis AlN on Si via atomic layer annealing .
  • Methods of Application : The low-temperature (≤400°C) deposition of polycrystalline AlN films on Si(111) is demonstrated by atomic layer annealing (ALA) which is a variant of atomic layer deposition (ALD) that utilizes a third pulse of low-energy inert gas ions in addition to the usual metal and co-reactant pulses .
  • Results or Outcomes : High-quality AlN films are deposited with large grain size and low oxygen/carbon contamination which can be used as a templating layer for further high-speed AlN film growth via sputtering .

3. Organometallic Chemical Vapor Deposition (OMCVD) of Aluminum Nitride Thin Films

  • Application Summary : Tris(dimethylamido)aluminum(III) may be used as a precursor to aluminum nitride (AlN) thin films by organometallic chemical vapor deposition (OMCVD) .
  • Results or Outcomes : The outcome is the formation of thin films of aluminum nitride (AlN), which have applications in various fields such as electronics and photonics .

4. Preparation of Other Organometallic Compounds, Metal Films, and Semiconductor Materials

  • Application Summary : Tris(dimethylamido)aluminum(III) is an important organometallic reagent that is often used in organometallic reactions . It can also be used to prepare other organometallic compounds, metal films, and semiconductor materials .
  • Results or Outcomes : The outcome is the formation of other organometallic compounds, metal films, and semiconductor materials .

5. Photodynamic Inactivation of Melanoma Cells

  • Application Summary : Tris(dimethylamido)aluminum(III) may be involved in the preparation of aluminum chloride phthalocyanine-loaded solid lipid nanoparticles for photodynamic inactivation of melanoma cells .
  • Results or Outcomes : The outcome is the inactivation of melanoma cells, which could potentially be used in the treatment of melanoma .

6. Preparation of Metal Films and Semiconductor Materials

  • Application Summary : Tris(dimethylamido)aluminum(III) can be used to prepare metal films and semiconductor materials .
  • Results or Outcomes : The outcome is the formation of metal films and semiconductor materials, which have applications in various fields such as electronics and photonics .

Safety And Hazards

Tris(dimethylamido)aluminum(III) is classified as Skin Corr. 1B - Water-react 1 . It should be kept away from heat, sparks, open flames, and hot surfaces . It reacts violently with water , and personal protective equipment should be worn when handling it .

Orientations Futures

Tris(dimethylamido)aluminum(III) shows great promise for the deposition of low-impurity or impurity-free aluminum nitride by PE-ALD . It may also be used as a precursor to aluminum nitride (AlN) thin films by organometallic chemical vapor deposition (OMCVD) .

Propriétés

IUPAC Name

N-[bis(dimethylamino)alumanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZUJELGSMSOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36Al2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dimethylamido)aluminum(III)

CAS RN

32093-39-3
Record name Bis[μ-(N-methylmethanaminato)]tetrakis(N-methylmethanaminato)dialuminum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32093-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(dimethylamido)aluminum(III)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(dimethylamido)aluminum(III)
Reactant of Route 2
Tris(dimethylamido)aluminum(III)
Reactant of Route 3
Tris(dimethylamido)aluminum(III)
Reactant of Route 4
Tris(dimethylamido)aluminum(III)
Reactant of Route 5
Tris(dimethylamido)aluminum(III)
Reactant of Route 6
Tris(dimethylamido)aluminum(III)

Citations

For This Compound
51
Citations
SC Buttera, DJ Mandia, ST Barry - … of Vacuum Science & Technology A, 2017 - pubs.aip.org
Aluminum oxide and aluminum nitride-containing films were grown by atomic layer deposition (ALD) and plasma-enhanced atomic layer deposition (PE-ALD) by employing an under-…
Number of citations: 26 pubs.aip.org
ST Ueda, A McLeod, D Alvarez, D Moser… - Applied Surface …, 2021 - Elsevier
The low-temperature (≤400 o C) deposition of polycrystalline AlN films on silicon is demonstrated by atomic layer annealing (ALA) using either trimethyl aluminum (TMA) and …
Number of citations: 10 www.sciencedirect.com
AI Abdulagatov, SM Ramazanov, RS Dallaev… - Russian …, 2018 - Springer
Aluminum nitride (AlN x ) films were obtained by atomic layer deposition (ALD) using tris(diethylamido) aluminum(III) (TDEAA) and hydrazine (N 2 H 4 ) or ammonia (NH 3 ). The quartz …
Number of citations: 36 link.springer.com
AJ McLeod, ST Ueda, PC Lee, J Spiegelman… - Thin Solid Films, 2023 - Elsevier
Low temperature aluminum nitride (AlN) deposition has applications ranging from serving as a heat spreading material to serving as a buffer layer for III-V semiconductors on silicon or …
Number of citations: 3 www.sciencedirect.com
Y Cao, X Meng, JW Elam - ChemElectroChem, 2016 - Wiley Online Library
Increasing global demands for energy storage in electric vehicles and the grid necessitate “beyond‐lithium‐ion” batteries that simultaneously exhibit high capacity, long‐term cyclability, …
C Tiwari, A Dixit - Applied Physics A, 2021 - Springer
Aluminum nitride (AlN) thin films are deposited on p-type silicon wafers using atomic layer deposition (ALD) techniques. Tris(dimethylamido) aluminum (TDMAA) and ammonia (NH 3 ) …
Number of citations: 1 link.springer.com
E Dogdibegovic, R Wang, GY Lau… - Journal of Power …, 2019 - Elsevier
High power density and longevity are required to commercialize solid oxide fuel cells for vehicular applications. In this work, electrochemical durability of high-performance metal-…
Number of citations: 53 www.sciencedirect.com
L Han, CT Hsieh, BC Mallick, J Li, YA Gandomi - Nanoscale Advances, 2021 - pubs.rsc.org
Lithium ion batteries (LIBs) are encouraging electrochemical devices with remarkable properties including a high energy/power density, fast charging capability, and low self-discharge …
Number of citations: 25 pubs.rsc.org
TA Dineen, MA Zajac, AG Myers - Journal of the American …, 2006 - ACS Publications
Two protocols for the transamidation of primary amides with primary and secondary amines, forming secondary and tertiary amides, respectively, are described. Both processes employ …
Number of citations: 168 pubs.acs.org
SC Buttera, P Rouf, P Deminskyi, NJ O'Brien… - Inorganic …, 2021 - ACS Publications
A heteroleptic amidoalane precursor is presented as a more suitably designed candidate to replace trimethylaluminum (TMA) for atomic layer deposition of aluminum nitride (AlN). The …
Number of citations: 4 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.